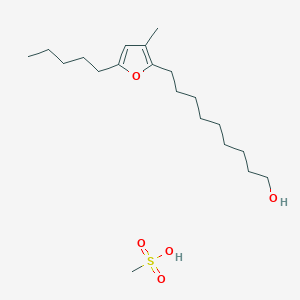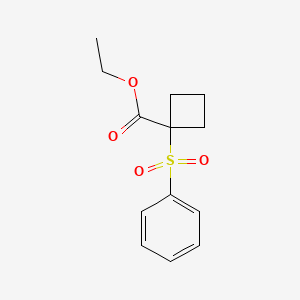
Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates. This compound is characterized by the presence of a benzenesulfonyl group attached to the cyclobutane ring, which is further esterified with an ethyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzenesulfinyl derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Aplicaciones Científicas De Investigación
Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating various chemical reactions. The cyclobutane ring provides structural rigidity, which can influence the compound’s reactivity and interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-bromocyclobutanecarboxylate
- Cyclobutane-1-carboxylic acid
- Benzenesulfonyl chloride
Comparison
Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate is unique due to the presence of both the benzenesulfonyl group and the cyclobutane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The esterification with an ethyl group further enhances its solubility and usability in various chemical reactions.
Propiedades
Número CAS |
86537-54-4 |
|---|---|
Fórmula molecular |
C13H16O4S |
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H16O4S/c1-2-17-12(14)13(9-6-10-13)18(15,16)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
Clave InChI |
GQJVDPAKMNWBKZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)

![Diethyl [(2-methylcyclopentyl)methyl]phosphonate](/img/structure/B14401151.png)
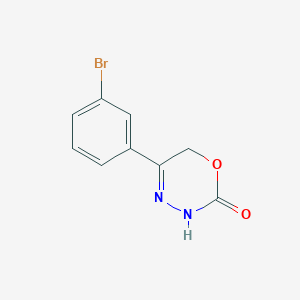

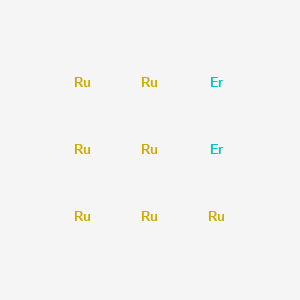

![4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile](/img/structure/B14401178.png)
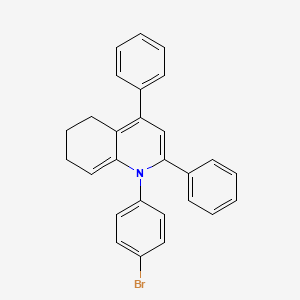
![N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14401191.png)
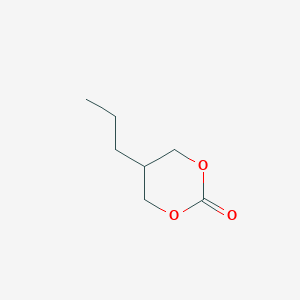
![1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline](/img/structure/B14401203.png)
